molecular formula C20H21FN4O3S2 B2661781 2-(5-amino-3-(ethylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 1019099-72-9

2-(5-amino-3-(ethylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2661781
CAS RN: 1019099-72-9
M. Wt: 448.53
InChI Key: AORLMEARLXUZSK-UHFFFAOYSA-N
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Description

2-(5-amino-3-(ethylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been studied for their potential in forming supramolecular architectures through hydrogen bonding, which is significant for the development of new materials. Furthermore, the antioxidant activity of these compounds was evaluated, demonstrating significant potential for therapeutic applications due to their ability to scavenge free radicals (Chkirate et al., 2019).

Synthesis and Insecticidal Assessment

Another application of pyrazole-acetamide derivatives involves their use in agriculture. A study focused on the synthesis of novel heterocycles incorporating a thiadiazole moiety, demonstrating their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research is pivotal for the development of new, potentially more environmentally friendly insecticides (Fadda et al., 2017).

Chemoselective Acetylation for Antimalarial Drugs

In the field of pharmaceutical synthesis, pyrazole-acetamide derivatives have been used in the chemoselective acetylation of 2-aminophenol. This process is crucial for the synthesis of antimalarial drugs, showcasing the role of these derivatives in enhancing synthetic routes for important medicinal compounds (Magadum & Yadav, 2018).

Radiosynthesis of PET Radioligands

The synthesis of pyrazolo[1,5-a]pyrimidineacetamides, which include a fluorine atom allowing for labeling with fluorine-18, demonstrates an application in biomedical imaging. These compounds have been developed as selective ligands for the translocator protein (18 kDa), facilitating advanced positron emission tomography (PET) imaging techniques for neurological and oncological research (Dollé et al., 2008).

Anti-Lung Cancer Activity

Furthermore, fluoro substituted benzo[b]pyran derivatives, related to the chemical class of the query compound, have shown anti-lung cancer activity. This highlights the potential of pyrazole-acetamide derivatives in oncological research, offering new avenues for the development of anticancer drugs (Hammam et al., 2005).

properties

IUPAC Name

2-[5-amino-3-ethylsulfanyl-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3S2/c1-3-29-20-18(30(27,28)16-10-4-13(2)5-11-16)19(22)25(24-20)12-17(26)23-15-8-6-14(21)7-9-15/h4-11H,3,12,22H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORLMEARLXUZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)C)N)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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